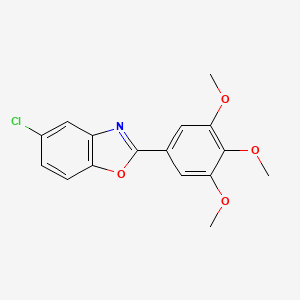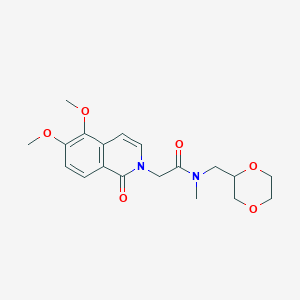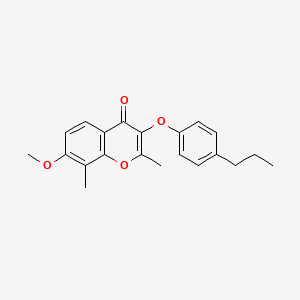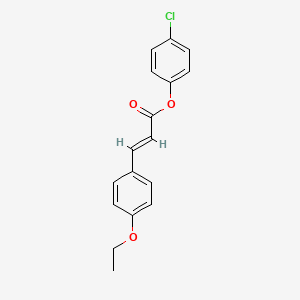
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to modulate various biochemical and physiological processes. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. Moreover, 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been found to reduce the levels of vascular endothelial growth factor, a protein that promotes angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been found to have low toxicity in animal models. However, one limitation of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anti-cancer agents. Additionally, the exploration of its effects on other physiological processes such as wound healing and neuroprotection could provide new insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole involves the reaction of 3,4,5-trimethoxyaniline with 2-chlorobenzoic acid in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole. This synthesis method has been optimized to yield high purity and high yield of 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole.
Aplicaciones Científicas De Investigación
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have shown that 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also demonstrated its anti-tumor effects in animal models.
Propiedades
IUPAC Name |
5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-8-10(17)4-5-12(11)22-16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKKHOTAQDFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)

![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)


![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)

![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)
![1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5631714.png)


![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)